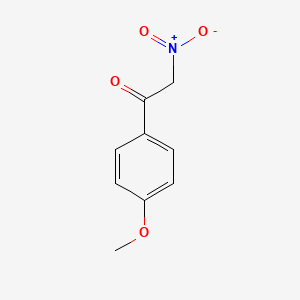

1-(4-Methoxyphenyl)-2-nitroethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-nitroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQPBLSLOXRDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305735 | |

| Record name | 1-(4-methoxyphenyl)-2-nitroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46318-58-5 | |

| Record name | NSC522032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC171555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2-nitroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl 2 Nitroethanone

Direct Synthetic Routes to α-Nitro Ketones

Direct methods for the synthesis of α-nitro ketones often involve the formation of the key carbon-nitro or carbon-carbonyl bond in the final step. These routes are generally efficient and are the most commonly employed strategies for accessing these valuable intermediates. organic-chemistry.org

C-Acylation Strategies for Nitroalkanes

The C-acylation of nitroalkanes is a cornerstone for the synthesis of α-nitro ketones. organic-chemistry.org This method involves the reaction of a nitroalkane, such as nitromethane (B149229), with a suitable acylating agent.

One effective approach utilizes N-acylbenzotriazoles as the acylating agent. organic-chemistry.orgorganic-chemistry.org This method offers a simple and efficient procedure for preparing α-nitro ketones from primary nitroalkanes in the presence of a base, with reported yields ranging from 39% to 86%. organic-chemistry.org The starting materials are readily available and stable, contributing to the broad applicability of this method. organic-chemistry.org A proposed reaction involves treating nitromethane with 4-methoxybenzoyl chloride in the presence of a base to yield 1-(4-methoxyphenyl)-2-nitroethanone. The use of nitromethane as a solvent has been explored, though concerns about its viability on a larger scale have been noted. wuxiapptec.com Subsequent research has focused on reducing the amount of nitromethane to stoichiometric quantities, with dimethyl sulfoxide (B87167) (DMSO) serving as a suitable solvent. wuxiapptec.com

| Acylating Agent | Nitroalkane | Base | Solvent | Yield (%) |

| N-(4-methoxybenzoyl)benzotriazole | Nitromethane | Base | - | High (General) organic-chemistry.org |

| 4-Methoxybenzoyl chloride | Nitromethane | Base | Nitromethane | 51 wuxiapptec.com |

| 4-Methoxybenzoyl chloride | Nitromethane | Base | DMSO | 47 wuxiapptec.com |

Nitration Reactions of Corresponding Ketone Precursors

The direct nitration of a ketone precursor, specifically 4-methoxyacetophenone, presents another viable route to this compound. However, this typically refers to the nitration of the aromatic ring rather than the α-position of the ketone. For instance, the nitration of 4-methoxyacetophenone with a mixture of sulfuric acid and nitric acid at controlled temperatures (0–25°C) primarily results in nitration at the ortho position to the methoxy (B1213986) group, yielding 1-(4-methoxy-2-nitrophenyl)ethanone. The methoxy group is a strong ortho, para-directing group, and its presence guides the electrophilic substitution. askfilo.com

More relevant to the synthesis of α-nitro ketones is the nitration of the enolate form of the ketone. While less commonly documented for this specific compound, this general strategy involves the reaction of a ketone enolate with a nitrating agent.

Greener nitration methods have also been developed for aromatic nitration, which may have future applications in related syntheses. These methods utilize reagents like calcium nitrate (B79036) in acetic acid under microwave irradiation, offering a safer alternative to the traditional mixed acid system. gordon.edu

Carbon-Carbon Bond Formation Approaches for Nitro-Ketone Scaffolds

The construction of the α-nitro ketone skeleton can also be achieved through carbon-carbon bond formation reactions. These methods often involve coupling reactions that bring together the necessary fragments to form the final product.

One such approach is the Friedel-Crafts acylation. For example, 2-butyl-5-nitrobenzofuran (B137315) can be acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like iron(III) chloride to produce 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofurane. google.com While not a direct synthesis of the target molecule, this illustrates the principle of forming a key carbon-carbon bond to introduce the methoxybenzoyl group.

Another strategy involves the reaction of α-nitro ketones with diaryliodonium salts in the presence of a base to form α-nitro-α-aryl ketones. google.com This method is notable for proceeding without the need for a transition metal catalyst. google.com

Indirect Synthesis via Functional Group Interconversions and Derivatization

Indirect methods provide alternative pathways to this compound through the transformation of related starting materials. These routes often involve multiple steps but can be advantageous when direct methods are not feasible or result in low yields.

Transformation of Related Nitro-Alkanes and Aromatic Ketones

Functional group interconversion is a powerful strategy in organic synthesis that involves converting one functional group into another. ic.ac.ukimperial.ac.uk This can include oxidation, reduction, or substitution reactions. ic.ac.uk

For example, a related nitroalkane could be synthesized and then transformed into the target α-nitro ketone. The reduction of a nitro group to an amine is a common transformation, often achieved using catalysts like palladium on carbon. Conversely, an amino group can be converted to a nitro group.

The transformation of other aromatic ketones can also be envisioned. For instance, a precursor with a different substituent on the aromatic ring could be synthesized and then converted to the desired methoxy group.

Utility of Halogenated Precursors (e.g., 2-chloro-1-(4-methoxyphenyl)ethanone)

Halogenated precursors, particularly α-halo ketones, are valuable intermediates in the synthesis of α-nitro ketones. The reaction of 2-chloro-1-(4-methoxyphenyl)ethanone (B184251) or its bromo-analogue, 2-bromo-1-(4-methoxyphenyl)ethanone, with a nitrite (B80452) source represents a key indirect route. nist.gov

The synthesis of the halogenated precursor itself is an important first step. 2-Chloro-1-(4-methoxyphenyl)ethanone can be prepared by refluxing 4-methoxyacetophenone with thionyl chloride in anhydrous ethanol (B145695). This reaction proceeds via a nucleophilic acyl substitution where the α-hydrogen is replaced by chlorine.

Once the α-halo ketone is obtained, it can undergo nucleophilic substitution with a nitrite salt, such as sodium nitrite, to introduce the nitro group at the α-position. This is a common and effective method for preparing α-nitro ketones.

| Halogenated Precursor | Synthesis Method | Reagents |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | Chlorination of 1-(4-methoxyphenyl)ethanone | Thionyl chloride, anhydrous ethanol |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Bromination of 1-(4-methoxyphenyl)ethanone | Bromine source |

Catalytic and Asymmetric Synthetic Approaches

The development of catalytic and enantioselective Henry reactions is a significant area of research, as the resulting chiral β-nitro alcohols are valuable precursors for synthesizing biologically active compounds. niscpr.res.in The primary goal is to control the stereochemistry of the newly formed chiral center in the 1-(4-methoxyphenyl)-2-nitroethanol intermediate.

Transition metal complexes are widely employed as catalysts for the asymmetric Henry reaction. niscpr.res.in Copper(II) complexes, in particular, have proven effective when paired with various chiral ligands. For instance, chiral bis(β-amino alcohol) ligands can be combined with copper(II) acetate (B1210297) (Cu(OAc)₂) to form an in situ catalyst that promotes the asymmetric addition of nitromethane to substituted aromatic aldehydes. mdpi.comsemanticscholar.org In one study, a catalyst system generated from a chiral thiophene-2,5-bis(β-amino alcohol) ligand and Cu(OAc)₂·H₂O was used to produce chiral nitroaldols from various aldehydes in high yields (up to >99%) and excellent enantiomeric purity (up to 94.6% ee). mdpi.com Similarly, chiral iminopyridine ligands derived from camphor (B46023) have been used with Cu(OAc)₂·H₂O to achieve high yields and good enantioselectivity (up to 86% ee) in the reaction between nitromethane and o-methoxybenzaldehyde. niscpr.res.in Another effective system involves a Cu(II) complex with a chiral diamine ligand derived from (R,R)-1,2-diaminocyclohexane, which successfully catalyzed the reaction for various aromatic and aliphatic aldehydes without the need for base additives. orgsyn.org

Beyond metal catalysis, organocatalysis represents another key strategy for the asymmetric Henry reaction. Chiral thiourea (B124793) derivatives, acting as dual hydrogen-bond donors, can activate both the aldehyde and the nitromethane to facilitate an enantioselective reaction. buchler-gmbh.com For example, the reaction between benzaldehyde (B42025) and nitromethane catalyzed by N-[(9S)-9-Methoxycinchonan-6′-yl]-N′-phenylthiourea produces the chiral nitroaldol product with high stereocontrol. buchler-gmbh.com These organocatalytic methods avoid the use of metals, which can be advantageous in terms of cost and toxicity.

The table below summarizes representative findings for catalytic asymmetric Henry reactions involving aromatic aldehydes and nitromethane, which is the key step for producing the chiral precursor to this compound.

Interactive Table 1: Catalytic Asymmetric Henry Reaction of Aromatic Aldehydes

| Catalyst System | Aldehyde Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| L4-Cu(OAc)₂·H₂O | 2-Nitrobenzaldehyde | EtOH | 25 | 24 | 99 | 94.6 | mdpi.com |

| L4-Cu(OAc)₂·H₂O | 4-Chlorobenzaldehyde | EtOH | 25 | 24 | >99 | 90.2 | mdpi.com |

| Cu(II)-Iminopyridine | o-Methoxybenzaldehyde | THF | 0 | 72 | 90 | 86 | niscpr.res.in |

| Cu(II)-(R,R)-Diamine | p-Nitrobenzaldehyde | EtOH | RT | 3 | 92 (isolated) | 92 | orgsyn.org |

| Zn(OTf)₂/DIPEA/NME | Benzaldehyde | THF | -20 | 24 | 82 | 93 | wikipedia.org |

| Chiral Thiourea | Benzaldehyde | Toluene | -40 | 72 | 97 | 90 | buchler-gmbh.com |

(L4 = Chiral Thiophene-2,5-bis(β-amino alcohol), NME = N-methylephedrine, DIPEA = Diisopropylethylamine, ee = enantiomeric excess, RT = Room Temperature)

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the underlying Henry reaction. Key strategies include the use of heterogeneous catalysts, alternative energy sources like microwaves, and biocatalysis. scirp.orgrsc.org

Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture and recycled, reducing waste. scirp.org Layered double hydroxides (LDHs), also known as hydrotalcites, have been used as solid base catalysts for the Henry reaction between benzaldehyde and nitromethane. scirp.orgresearchgate.net These materials, particularly in their calcined form, show high activity. The use of microwave irradiation in conjunction with these solid catalysts can dramatically reduce reaction times from hours to minutes while maintaining high yields. scirp.org Another green heterogeneous system employs potassium fluoride (B91410) (KF) supported on NaY zeolite, which acts as a solid base. This catalyst, when used with a methanol-water solvent system under microwave irradiation, provides β-nitroalcohols rapidly and in excellent yields. researchgate.net

Biocatalysis offers a highly sustainable route, utilizing enzymes that operate under mild conditions in aqueous or green solvents. rsc.org A study identified a novel enzyme from the thermophilic archaeon Sulfolobus tokodaii (ST0779) that can catalyze the Henry reaction between various substituted benzaldehydes and nitromethane with high yield and enantioselectivity. For the reaction with 4-nitrobenzaldehyde, the enzyme achieved a 92% yield and 94% enantiomeric excess. rsc.org Such enzymatic processes avoid harsh reagents and toxic solvents, aligning well with green chemistry goals.

The following table highlights some green and sustainable approaches to the Henry reaction, which forms the precursor to this compound.

Interactive Table 2: Green and Sustainable Henry Reaction Approaches

| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Calcined Cu:Mg:Al LDH | Benzaldehyde, Nitromethane | Microwave | 5 min | 98 | scirp.org |

| Calcined Cu:Mg:Al LDH | Benzaldehyde, Nitromethane | Conventional (60°C) | 180 min | 90 | scirp.org |

| 10% KF/NaY Zeolite | 4-Nitrobenzaldehyde, Nitromethane | Microwave, MeOH/H₂O | 10 min | 98 | researchgate.net |

| ST0779 Enzyme | 4-Nitrobenzaldehyde, Nitromethane | TBME, 40°C | 18 h | 92 | rsc.org |

| ST0779 Enzyme | 4-Methoxybenzaldehyde (B44291), Nitromethane | TBME, 40°C | 18 h | 25 | rsc.org |

(LDH = Layered Double Hydroxide, TBME = tert-Butyl methyl ether)

Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl 2 Nitroethanone

Acid-Base Properties and Carbanion Chemistry of the α-Nitro Group

Acyclic α-nitro ketones are a valuable class of functionalized nitroalkanes, characterized by the adjacent positioning of a nitro group and a carbonyl group. researchgate.net This specific arrangement imparts a unique reactivity pattern to the molecule. researchgate.net The electron-withdrawing nature of both the ketone's carbonyl group and the nitro group significantly increases the acidity of the protons on the α-carbon (the carbon atom situated between them).

The presence of two adjacent electron-withdrawing groups renders the α-protons of 1-(4-methoxyphenyl)-2-nitroethanone acidic enough to be removed by a suitable base. This deprotonation is a crucial first step in many of its reactions. The process begins with the abstraction of an α-proton by a base, leading to the formation of a carbanion. wikipedia.org

This carbanion is not a simple, localized charge. Instead, it is a resonance-stabilized species known as a nitronate or a nitro-stabilized enolate. The negative charge is delocalized across the α-carbon, the carbonyl oxygen, and the oxygen atoms of the nitro group. This delocalization significantly stabilizes the conjugate base, facilitating its formation. All steps in the formation of this nitronate are reversible. wikipedia.org The stability and nucleophilicity of this intermediate are central to the synthetic utility of α-nitro ketones. researchgate.net

Once generated, the nitro-stabilized enolate is a potent nucleophile. While the negative charge is distributed over several atoms, in many key reactions, the α-carbon acts as the primary site of nucleophilic attack. wikipedia.org This reactivity enables the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. researchgate.netwikipedia.org The nucleophilic α-carbon can attack a variety of electrophilic partners, leading to important reaction classes such as nitroaldol additions, Michael additions, and Mannich-type condensations. researchgate.net

Nucleophilic Reactivity of this compound

The nucleophilic character of the carbanion derived from this compound is harnessed in several fundamental carbon-carbon bond-forming reactions.

The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming carbon-carbon bonds. wikipedia.org It involves the base-catalyzed addition of a nitroalkane (or, in this case, an α-nitro ketone) to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction commences with the deprotonation of this compound to form its nucleophilic nitronate ion. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide yields the final product, a β-nitro alcohol. wikipedia.org

The products of the Henry reaction are highly valuable synthetic intermediates. wikipedia.org For example, they can be dehydrated to form nitroalkenes, oxidized to produce α-nitro ketones, or have their nitro group reduced to yield β-amino alcohols. wikipedia.org

A significant challenge in the Henry reaction is controlling stereoselectivity, as the reaction can create new stereocenters. wikipedia.orgnih.gov Without modification, the reaction often yields mixtures of diastereomers. wikipedia.org Consequently, much research has focused on developing catalytic, asymmetric versions of the Henry reaction using chiral metal catalysts to control the enantio- and diastereoselectivity. wikipedia.orgorganic-chemistry.org

Table 1: The Henry (Nitroaldol) Reaction

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Product Class | Key Findings |

|---|---|---|---|---|

| This compound | Aldehyde (e.g., Benzaldehyde) | Generic Base (e.g., alkoxide) | β-Nitro Alcohol | The reaction proceeds via a nitronate intermediate. wikipedia.org All steps are reversible. wikipedia.org Stereoselectivity can be poor without a chiral catalyst. wikipedia.org |

The Michael reaction is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated compound. masterorganicchemistry.comlibretexts.org The nitro-stabilized enolate of this compound can serve as an excellent nucleophile, or "Michael Donor," in this process. libretexts.org The reaction requires a base to generate the nucleophilic enolate from the α-nitro ketone. sctunisie.org

The mechanism involves three key steps:

Deprotonation: A base removes the acidic α-proton from this compound to form the enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the "Michael Acceptor"). masterorganicchemistry.com This is a 1,4-addition, where the nucleophile adds to the end of the conjugated system. libretexts.org

Protonation: The resulting new enolate is protonated to give the final adduct. masterorganicchemistry.com

This reaction is a powerful tool for C-C bond formation. sctunisie.org To overcome issues with solubility when using certain solvents like water, phase transfer catalysts can be employed to enhance reactivity and yield. sctunisie.org

Table 2: The Michael Addition Reaction

| Michael Donor (from) | Michael Acceptor (Example) | Base | Product Class | Key Findings |

|---|---|---|---|---|

| This compound | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Generic Base | 1,5-Dicarbonyl Compound | The reaction involves the 1,4-addition of the nitronate to an electrophilic alkene. masterorganicchemistry.com It is a fundamental method for C-C bond formation. sctunisie.org The nucleophile adds to the β-carbon of the acceptor. masterorganicchemistry.com |

The nitro-Mannich reaction, also known as the aza-Henry reaction, is the nucleophilic addition of a nitroalkane to an imine. nih.govwikipedia.org This three-component reaction typically involves an aldehyde, an amine, and a carbon-based nucleophile. wikipedia.org For this compound, the reaction would proceed by first forming the nitronate with a base. Concurrently, an aldehyde and an amine react to form an electrophilic iminium ion (or Schiff base). wikipedia.org

The nucleophilic nitronate of this compound then attacks the electrophilic imine, forming a new carbon-carbon bond. nih.gov The final product is a β-nitroamine, a valuable synthetic precursor that can be converted to 1,2-diamines or β-aminocarbonyl compounds. wikipedia.org A one-pot, multicomponent approach is often used where the imine is generated in situ and immediately trapped by the nitronate. nih.gov

Table 3: The Nitro-Mannich Reaction

| Nucleophile (from) | Electrophile (from) | Product Class | Key Findings |

|---|---|---|---|

| This compound | Imine (formed from an aldehyde and an amine) | β-Nitroamine | This is a powerful C-C bond-forming reaction involving the addition of a nitronate to an imine. nih.gov The reaction produces β-nitroamines, which are versatile synthetic intermediates. wikipedia.org It can be performed as a one-pot, three-component reaction. nih.govresearchgate.net |

Reactions with Diverse Electrophilic Species

The carbon atom situated between the carbonyl and nitro groups in this compound is particularly acidic. This is due to the electron-withdrawing nature of both adjacent functional groups, which stabilize the resulting conjugate base, a nitronate anion. This anion is a potent nucleophile and can react with a variety of electrophiles, primarily through C-alkylation or C-acylation, to form new carbon-carbon bonds.

The formation of the enolate is a critical first step, typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation. youtube.commasterorganicchemistry.com Once formed, this nucleophilic enolate can attack electrophilic species such as alkyl halides in an SN2 reaction. lumenlearning.comlibretexts.orglibretexts.org For these reactions to be effective, primary or methyl halides are preferred to minimize competing elimination reactions. libretexts.org

The C-acylation of nitroalkanes is a common method for synthesizing α-nitro ketones. organic-chemistry.org Reagents like N-acylbenzotriazoles are effective acylating agents for converting primary nitroalkanes into the corresponding α-nitro ketones in the presence of a base. organic-chemistry.org This highlights the potential for further functionalization of the α-position of this compound through acylation reactions.

Table 1: Representative Alkylation Reactions of Enolates

| Substrate | Base | Electrophile | Product Type | Notes |

|---|---|---|---|---|

| Unsymmetrical Ketone | LDA, -78°C | Primary Alkyl Halide | Kinetic Alkylation Product | Forms the less substituted enolate. libretexts.org |

| Unsymmetrical Ketone | NaOEt, RT | Primary Alkyl Halide | Thermodynamic Alkylation Product | Forms the more substituted enolate. libretexts.org |

| Diethyl Malonate | NaOEt (2 equiv.) | 1,4-Dibromobutane | Cyclopentanecarboxylic acid (after hydrolysis/decarboxylation) | Involves an intramolecular alkylation step to form a cyclic product. libretexts.org |

Electrophilic Reactivity of the Carbonyl Moiety

The carbonyl group of this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to condensation and reduction reactions.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine. wikipedia.orgbeilstein-journals.org While the highly acidic α-carbon of this compound makes it an excellent active methylene component itself, the ketone can, in principle, act as the electrophile. wikipedia.org In such a scenario, it would react with other active methylene compounds like malononitrile (B47326) or ethyl acetoacetate. niscpr.res.inresearchgate.net The reaction involves a nucleophilic addition to the ketone followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

The ketone functionality can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, as it is a mild reducing agent that typically does not reduce less reactive functional groups like nitro groups under standard conditions. masterorganicchemistry.comjsynthchem.comyoutube.com The reaction reduces the ketone to a secondary alcohol, 1-(4-methoxyphenyl)-2-nitroethanol. masterorganicchemistry.com This chemoselective reduction is crucial when preserving the nitro group is desired. The process involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature or below. umn.edu

Table 2: Ketone Reduction Conditions

| Starting Material | Reagent | Solvent | Product | Selectivity Note |

|---|---|---|---|---|

| Aldehydes/Ketones | NaBH₄ | Methanol, Ethanol | Primary/Secondary Alcohols | Does not typically reduce esters, amides, or nitro groups. masterorganicchemistry.comjsynthchem.com |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | 1-(3-Nitrophenyl)ethanol | Demonstrates selective reduction of ketone in the presence of a nitro group. umn.edu |

| α,β-Unsaturated Ketones | NaBH₄, CeCl₃ (Luche Reduction) | - | Allylic Alcohol | Enhances selectivity for 1,2-reduction (carbonyl reduction) over 1,4-reduction (conjugate reduction). masterorganicchemistry.com |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably amines, through reduction. It can also undergo other conversions like the Nef reaction.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, turning a strongly deactivating group into a strongly activating one. masterorganicchemistry.com Common methods include catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel is a widely used method. wikipedia.orgrsc.org Another effective approach involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com These methods can effectively reduce the nitro group of this compound to yield 2-amino-1-(4-methoxyphenyl)ethanone. It has been noted that adding catalytic amounts of vanadium compounds during hydrogenation can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine | A widely used industrial and lab-scale method. wikipedia.org |

| Metal in Acid | Fe, Sn, or Zn with HCl | Amine | A classic and reliable method. masterorganicchemistry.com |

| Hydrosulfite Reduction | Sodium Hydrosulfite | Amine | Can be used for selective reductions. wikipedia.org |

| Metal Hydride Reduction | LiAlH₄ | Azo Compounds | Not typically used for creating anilines from nitroarenes. wikipedia.org |

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganicreactions.org The reaction proceeds by first forming the nitronate salt with a base, followed by hydrolysis with a strong acid. wikipedia.orgchemeurope.com The mechanism involves the protonation of the nitronate salt to form a nitronic acid, which then isomerizes and hydrolyzes to the corresponding ketone or aldehyde, releasing nitrous oxide. wikipedia.orgchemeurope.com

Applying the Nef reaction to this compound would target the nitro-bearing carbon. This would convert the nitromethyl group into a carbonyl group, resulting in the formation of a 1,2-dicarbonyl compound, specifically 1-(4-methoxyphenyl)ethane-1,2-dione. This reaction provides a synthetic route from α-nitro ketones to α-dicarbonyls, which are valuable synthetic intermediates. organicreactions.org Besides the classic acid-hydrolysis method, modern variations of the Nef reaction may use oxidizing agents like ozone or permanganate, or reducing agents like titanium(III) chloride. wikipedia.orgmdma.ch

Other transformations are also possible. For instance, primary nitro compounds can be converted directly to nitriles using reagents like phosphorus trichloride (B1173362) in pyridine. acs.org

Aromatic Ring Reactivity and Functionalization

The reactivity of the aromatic ring in this compound is predominantly influenced by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing 2-nitroethanone side chain.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. libretexts.orgresearchgate.net The rate and regioselectivity of these reactions on the methoxyphenyl ring of this compound are dictated by the directing effects of the substituents.

The methoxy group is a powerful activating group and is ortho, para-directing. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.commnstate.edu Conversely, the 2-nitroethanone substituent is a deactivating group due to its electron-withdrawing nature.

In the case of this compound, the para position relative to the methoxy group is already occupied by the nitroethanone side chain. Therefore, incoming electrophiles are directed primarily to the two equivalent ortho positions (C2 and C6). While the methoxy group activates the ring towards substitution, the deactivating effect of the nitroethanone group makes the ring less nucleophilic than anisole (B1667542) itself.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

The aromatic ring's π-electron system attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to the methoxyphenyl moiety are summarized in the table below.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | 1-(2-Bromo-4-methoxyphenyl)-2-nitroethanone |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Methoxy-2-nitrophenyl)-2-nitroethanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-4-methoxyphenyl)-2-nitroethanone |

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, an aryl derivative of this compound, typically an aryl halide, is required. Such a derivative can be synthesized via electrophilic halogenation, as described in the previous section, to produce, for example, 1-(2-bromo-4-methoxyphenyl)-2-nitroethanone.

This aryl bromide can then serve as a substrate in various palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond. youtube.com

Transmetalation : A second organic group is transferred to the palladium center from an organometallic reagent. youtube.com

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new bond and regenerating the palladium(0) catalyst. youtube.com

A recent development also includes the denitrative cross-coupling of nitroarenes with terminal alkynes, which could potentially offer a direct route for functionalization. rsc.org

The table below outlines several prominent palladium-catalyzed cross-coupling reactions that could be applied to a halogenated derivative of the title compound.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Derivatives

| Reaction Name | Coupling Partner | Typical Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | Pd catalyst, Base (e.g., Na₂CO₃) | Biaryl compound |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

| Kumada Coupling | Grignard reagent (e.g., Ar-MgBr) | Pd or Ni catalyst | Biaryl compound |

| Negishi Coupling | Organozinc reagent (e.g., Ar-ZnCl) | Pd or Ni catalyst | Biaryl compound |

Detailed Reaction Mechanism Elucidation

To illustrate the mechanistic details of reactions involving this compound, we can closely examine the mechanism of electrophilic bromination, a representative EAS reaction.

Step 1: Generation of the Electrophile First, the bromine molecule reacts with the Lewis acid catalyst, iron(III) bromide, to generate a highly electrophilic species, which behaves like a bromonium ion (Br⁺).

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich aromatic ring of this compound attacks the electrophilic bromine. This attack is directed to the ortho position due to the influence of the methoxy group. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across three atoms of the ring and, crucially, onto the oxygen atom of the methoxy group, which provides significant stabilization.

The resonance structures for the arenium ion intermediate are as follows:

Positive charge on the carbon adjacent to the methoxy group.

Positive charge on the carbon para to the bromine addition.

Positive charge on the carbon ortho to the bromine addition.

A fourth resonance structure showing a double bond between the methoxy oxygen and the ring, with the positive charge on the oxygen. This structure is particularly stable as all atoms (except hydrogen) have a full octet of electrons.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base, such as the [FeBr₄]⁻ complex formed in the first step, removes the proton from the carbon atom where the bromine has attached. The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final product, 1-(2-bromo-4-methoxyphenyl)-2-nitroethanone, along with regenerating the catalyst and forming HBr. masterorganicchemistry.com This addition-elimination sequence is characteristic of electrophilic aromatic substitution. libretexts.org

Applications of 1 4 Methoxyphenyl 2 Nitroethanone in Advanced Organic Synthesis

Precursor for Heterocyclic Compounds

The bifunctional nature of 1-(4-methoxyphenyl)-2-nitroethanone makes it an ideal starting material for the synthesis of diverse heterocyclic systems. The ketone and the nitro group, along with the adjacent acidic carbon, can be seen as a masked 1,3-dicarbonyl equivalent, which is a classic precursor for many five- and six-membered rings.

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides efficient routes to several important classes.

Pyrroles: Pyrrole (B145914) scaffolds can be synthesized using β-nitro ketones as precursors. One established strategy involves the conversion of the β-nitro ketone into a γ-nitro ketone, which can then undergo a reductive cyclization to form the pyrrole ring. nih.gov For example, this compound can first undergo a Henry reaction with an aldehyde, followed by oxidation, to generate a γ-nitro ketone. Subsequent hydrogenation, often using nickel-based catalysts, reduces the nitro group to an amine, which then intramolecularly condenses with the ketone to form a dihydropyrrole, which can be further oxidized to the aromatic pyrrole. nih.gov Alternative methods proceed through the corresponding nitroalkene, which can react with α-isocyanoacetate esters to yield pyrroles directly. rsc.orgorganic-chemistry.org

Isoxazoles: Isoxazoles are readily prepared from 1,3-dicarbonyl compounds or their synthetic equivalents by condensation with hydroxylamine (B1172632). This compound serves as an excellent precursor for 3,5-disubstituted isoxazoles. The reaction typically proceeds by treating the β-nitro ketone with hydroxylamine hydrochloride under basic or acidic conditions. The ketone carbonyl reacts to form an oxime, and subsequent intramolecular cyclization involving the nitro group (acting as a leaving group or participating in a redox-neutral cyclization) yields the isoxazole (B147169) ring. derpharmachemica.comorganic-chemistry.org Research has shown that β-nitroenones, which can be formed from β-nitro ketones, undergo domino reductive Nef reaction/cyclization to produce isoxazoles. rsc.org The presence of the electron-donating 4-methoxyphenyl (B3050149) group can influence reaction rates and yields in these syntheses. beilstein-journals.org For instance, the synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole has been successfully documented, highlighting the utility of this building block. rsc.org

Pyrazoles: The synthesis of pyrazoles classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com By serving as a 1,3-dicarbonyl synthon, this compound can be reacted with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine) to construct pyrazole (B372694) rings. acs.orgacs.org The reaction mechanism involves the initial formation of a hydrazone at the ketone position, followed by an intramolecular condensation and dehydration to furnish the stable aromatic pyrazole ring. The versatility of this method allows for the introduction of various substituents on the pyrazole's nitrogen atom by choosing the appropriate substituted hydrazine.

| Heterocycle | Key Reagent(s) | General Reaction Type | Reference |

|---|---|---|---|

| Pyrrole | Aldehydes, H₂/Catalyst | Henry reaction followed by reductive cyclization | nih.gov |

| Isoxazole | Hydroxylamine (NH₂OH) | Condensation/Cyclization | derpharmachemica.comrsc.org |

| Pyrazole | Hydrazine (R-NHNH₂) | Condensation/Cyclization | youtube.comacs.orgacs.org |

The application of this compound extends to the synthesis of oxygen-containing heterocycles, although the routes may be less direct compared to their nitrogenous counterparts.

Chromans and Dihydrofurans: The synthesis of chroman and dihydrofuran rings from this compound typically requires multi-step sequences to generate the necessary precursors for cyclization. nih.govorganic-chemistry.org For instance, the reduction of the nitro group to an amine, followed by diazotization and substitution with a hydroxyl group, would generate a β-hydroxy ketone. This intermediate, after demethylation of the methoxy (B1213986) group to a phenol (B47542), could undergo an intramolecular Williamson ether synthesis or a Mitsunobu reaction to form a dihydrofuran ring. Alternatively, the activated methylene (B1212753) group of the parent compound can be functionalized to build a side chain that, after appropriate modifications, participates in an intramolecular cyclization to form these oxygen heterocycles. beilstein-journals.orgnih.gov

Furoxans: The synthesis of furoxans (1,2,5-oxadiazole 2-oxides) typically proceeds via the dimerization of nitrile oxides. There is no direct, well-established method for the conversion of β-nitro ketones like this compound into furoxan structures. Such a transformation would require extensive functional group manipulation not commonly reported in the literature.

Building Block for Natural Product Scaffolds and Analogs

Nitro compounds are recognized as indispensable building blocks for creating pharmaceutically relevant molecules, including natural products and their analogs. frontiersin.org this compound is particularly valuable in this context due to the presence of the 4-methoxyphenyl moiety, a structural feature found in numerous bioactive natural products, such as anethole (B165797) and various flavonoids and alkaloids. scielo.org.coresearchgate.net

The compound serves as a versatile starting point to introduce this key aromatic fragment while simultaneously providing the reactive nitro-ketone handle for further elaboration. frontiersin.org Synthetic chemists can leverage this to construct complex molecular scaffolds that mimic natural products. For example, the nitro group can be reduced to an amine, a common functional group in alkaloids, while the ketone can be used for chain extension or further cyclizations. This approach allows for the generation of libraries of natural product-like molecules for drug discovery programs. nih.govuni-konstanz.deresearchgate.net

Intermediate for Complex Organic Molecules

The synthetic utility of this compound is rooted in its capacity to act as a versatile intermediate for a wide array of more complex molecules. The strategic placement of its functional groups allows for a diverse range of chemical transformations.

Key transformations include:

Reduction of the nitro group: This leads to the formation of β-amino ketones, which are themselves important building blocks for many pharmaceuticals and complex nitrogenous compounds. organic-chemistry.org

Nef reaction: This converts the secondary nitro group into a carbonyl group, transforming the starting material into a 1,3-diketone, a classic substrate for a vast number of condensation and cyclization reactions.

Reactions at the α-carbon: The methylene protons are acidic and can be readily removed by a base, generating a nucleophilic enolate that can participate in various C-C bond-forming reactions, such as alkylations and aldol (B89426) condensations.

Elimination reactions: Under certain conditions, the elements of nitrous acid (HNO₂) can be eliminated to form the corresponding α,β-unsaturated ketone (a chalcone (B49325) derivative), which is a key substrate for Michael additions and other conjugate reactions.

These transformations underscore the role of this compound as a pivotal hub in synthetic pathways, enabling access to a multitude of more elaborate molecular structures.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov this compound is a suitable candidate for participation in several types of MCRs.

Mannich-type Reactions: The compound can act as the ketone component in a three-component Mannich reaction with an aldehyde and an amine (or ammonia) to produce β-amino carbonyl compounds, often with high stereoselectivity depending on the catalyst used. organic-chemistry.orgresearchgate.net

Knoevenagel/Michael Sequences: As an active methylene compound, it can undergo a Knoevenagel condensation with an aldehyde, followed by a Michael addition of a nucleophile, in a domino sequence. rsc.org

Hantzsch-type Pyridine Synthesis: While the classic Hantzsch synthesis uses a β-ketoester, modified versions can employ other β-dicarbonyl equivalents. The 1,3-dicarbonyl nature of this compound (especially after a Nef reaction) allows it to be used in pseudo-four-component reactions to generate highly substituted dihydropyridines and pyridines. nih.govthieme-connect.com

The ability of this compound to participate in MCRs significantly enhances its value as a building block, allowing for the rapid assembly of complex molecular frameworks from simple precursors.

Theoretical and Computational Studies of 1 4 Methoxyphenyl 2 Nitroethanone

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, stability, and spectroscopic properties. For 1-(4-Methoxyphenyl)-2-nitroethanone, analyzing its electronic distribution and molecular orbitals, particularly the frontier molecular orbitals (FMOs), is crucial.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. schrodinger.comresearchgate.net

In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring increases the energy of the HOMO, while the electron-withdrawing nitro group (-NO₂) alpha to the carbonyl group significantly lowers the energy of the LUMO. This push-pull electronic effect leads to a relatively small HOMO-LUMO gap, suggesting the molecule is chemically reactive.

Density Functional Theory (DFT) is a common computational method used to calculate these properties. idosi.org A typical calculation would provide the energies of the molecular orbitals and their distribution across the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.5 | Antibonding orbitals primarily on the aromatic ring. |

| LUMO | -2.8 | Primarily located on the nitroethanone moiety (C-NO₂), indicating the site for nucleophilic attack. |

| HOMO | -7.5 | Mainly distributed over the methoxyphenyl ring, the primary site for electrophilic attack. |

| HOMO-1 | -8.2 | Bonding orbitals associated with the aromatic system. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical reactivity. |

Note: These values are illustrative and would be determined precisely through specific DFT calculations (e.g., using a B3LYP functional and a 6-311++G(d,p) basis set).

Reaction Pathway Elucidation and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping out the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, such as its synthesis via nitration of 1-(4-methoxyphenyl)ethanone or its use in subsequent synthetic steps (e.g., reduction of the nitro group, condensation reactions at the alpha-carbon), computational methods can provide a detailed, atomistic picture of the process. researchgate.net

The process typically involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their minimum energy structures on the potential energy surface.

Transition State (TS) Searching: Algorithms are used to locate the saddle point (the transition state) between two minima. nih.gov The TS represents the highest energy barrier along the minimum energy path. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, IRC calculations are performed to confirm that it correctly connects the desired reactant and product minima. chemrxiv.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their optimized geometry. |

| Pre-reaction Complex | -2.5 | Weakly associated reactant molecules. |

| Transition State (TS) | +15.8 | The energy barrier for the reaction. |

| Intermediate | +3.2 | A short-lived species formed after the TS. |

| Product Complex | -8.0 | Weakly associated product molecules. |

| Products | -10.5 | Final products at their optimized geometry. |

Note: These values are hypothetical and would be calculated for a specific reaction using methods like DFT or higher-level ab initio calculations.

Conformational Analysis and Energetics

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms called conformations. utdallas.edu this compound has several rotatable bonds, primarily the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the nitromethyl group.

Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. ufms.br The relative populations of these conformers at a given temperature depend on their relative energies, with lower-energy conformers being more populated. utdallas.edu

The planarity of the system is a key factor. A planar conformation between the phenyl ring and the carbonyl group would maximize π-conjugation, but may be disfavored due to steric hindrance. researchgate.net Similarly, the orientation of the nitro group relative to the carbonyl group will influence the molecule's dipole moment and reactivity. Computational methods can systematically scan the potential energy surface by rotating these bonds to locate the most stable conformers.

Table 3: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (Ar-CO-C-NO₂) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conformer A (Global Minimum) | ~30° | 0.00 | 75.1 |

| Conformer B | ~150° | 0.55 | 20.3 |

| Conformer C (Planar) | 0° | 2.10 | 1.5 |

| Conformer D (Perpendicular) | 90° | 3.50 | 0.2 |

Note: The dihedral angles and energies are illustrative. The most stable conformer likely adopts a non-planar structure to balance electronic stabilization from conjugation with steric repulsion. researchgate.net

Computational Prediction of Spectroscopic Parameters for Mechanistic Insight

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and for understanding reaction mechanisms. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural determination. Calculating theoretical ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT can help assign experimental spectra, especially for complex molecules. rsc.orgopenaccesspub.org Comparing calculated shifts for different possible isomers or conformers with experimental data can confirm the correct structure. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Calculating these frequencies computationally helps in assigning the peaks in an experimental spectrum to specific functional group vibrations (e.g., C=O stretch, N-O stretch). mdpi.com This can provide information about bonding and conformational changes during a reaction.

Table 4: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value | Assignment |

| ¹³C NMR Shift (C=O) | 189.5 ppm | 190.2 ppm | Carbonyl carbon |

| ¹H NMR Shift (-CH₂-) | 5.65 ppm | 5.71 ppm | Methylene (B1212753) protons |

| IR Frequency (C=O) | 1705 cm⁻¹ | 1700 cm⁻¹ | Carbonyl stretch |

| IR Frequency (NO₂ asymm) | 1550 cm⁻¹ | 1545 cm⁻¹ | Asymmetric NO₂ stretch |

| IR Frequency (NO₂ symm) | 1375 cm⁻¹ | 1370 cm⁻¹ | Symmetric NO₂ stretch |

Note: The calculated values are typically scaled to correct for systematic errors in the computational method and the neglect of anharmonicity.

Solvent Effects on Reactivity and Structure

Chemical reactions are most often carried out in a solvent, which can significantly influence the structure, stability, and reactivity of molecules. hkr.se Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. chemrxiv.org It is useful for studying how solvent polarity affects the energies of reactants, products, and transition states. dntb.gov.uarsc.org

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This method is computationally more demanding but can account for specific solute-solvent interactions, such as hydrogen bonding.

For this compound, a polar molecule, the choice of solvent is expected to have a notable impact. Polar solvents would stabilize charged or highly polar transition states, potentially accelerating certain reactions. They can also influence the conformational equilibrium by stabilizing more polar conformers. Computational studies can predict these changes by performing calculations in the gas phase and then incorporating different solvent models.

Table 5: Illustrative Calculated Effect of Solvent on a Reaction Barrier

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 22.5 |

| Toluene | 2.4 | 20.1 |

| Dichloromethane | 8.9 | 17.8 |

| Acetonitrile | 37.5 | 15.3 |

| Water | 78.4 | 14.5 |

Note: This table illustrates the general trend that polar solvents often lower the activation energy for reactions involving polar or ionic transition states.

Derivatives and Analogues of 1 4 Methoxyphenyl 2 Nitroethanone

Synthesis and Reactivity of Alpha-Substituted Nitro-Ketones

The carbon atom situated between the carbonyl and the nitro group (the α-carbon) in 1-(4-methoxyphenyl)-2-nitroethanone is highly acidic due to the electron-withdrawing nature of both adjacent functional groups. This acidity facilitates the deprotonation of the α-carbon to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

One of the most common transformations is the α-alkylation. This reaction typically involves the treatment of the parent nitro-ketone with a base to generate the enolate, followed by the addition of an alkylating agent, such as an alkyl halide. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. For instance, the use of a bulky non-nucleophilic base can favor mono-alkylation.

The reactivity of these α-substituted nitro-ketones is influenced by the nature of the newly introduced substituent. For example, the presence of an alkyl group at the α-position can introduce steric hindrance, which may affect the subsequent reactivity of the carbonyl and nitro groups.

A notable and regioselective method for the α-alkylation of unsymmetrical ketones involves nickel-catalyzed allylic alkylation. This approach allows for the selective introduction of an allyl group at the more-hindered α-position of the ketone. While not specifically documented for this compound, this methodology suggests a potential route for the synthesis of α-allylated derivatives.

Modifications of the Aromatic Ring System

Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene (B151609) ring. The methoxy (B1213986) group is an ortho-, para-directing and activating group, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group (positions 3 and 5). Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

Furthermore, the methoxy group itself can be a point of modification. Demethylation to the corresponding phenol (B47542) (4-hydroxyphenyl derivative) can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting phenolic hydroxyl group can then be further functionalized, for example, by etherification or esterification, to introduce a variety of different substituents.

The synthesis of related compounds, such as those with different substitution patterns on the aromatic ring (e.g., 2,5-dimethoxy or 3,4-methylenedioxy), typically starts from the corresponding substituted benzaldehyde (B42025) rather than by modification of this compound itself.

Related Nitro-Diazo-Ketones (e.g., 2-Diazo-1-(4-methoxyphenyl)-2-nitroethanone)

The synthesis of α-diazo-β-nitro ketones, such as 2-diazo-1-(4-methoxyphenyl)-2-nitroethanone, introduces a highly reactive diazo group, which is a versatile functional group in organic synthesis. The general approach to synthesizing such compounds involves a diazo transfer reaction.

In a typical procedure, the starting β-nitro ketone is treated with a diazo transfer reagent, such as a sulfonyl azide (B81097) (e.g., tosyl azide or mesyl azide), in the presence of a base. The base deprotonates the acidic α-carbon of the nitro-ketone, and the resulting enolate attacks the azide, leading to the formation of the diazo group and the release of a sulfonamide byproduct. Safer alternatives to traditional sulfonyl azides, such as 4-acetamidobenzenesulfonyl azide (p-ABSA), have also been developed. orgsyn.org

The reactivity of these nitro-diazo-ketones is dominated by the chemistry of the diazo group. Upon photolysis or thermolysis, they can lose nitrogen gas (N2) to generate a highly reactive carbene intermediate. This carbene can undergo a variety of subsequent reactions, including:

Wolff Rearrangement: The carbene can rearrange to form a ketene, which can then be trapped by nucleophiles (e.g., water, alcohols, amines) to form carboxylic acids and their derivatives.

Cycloadditions: The carbene can react with alkenes or alkynes to form cyclopropanes or cyclopropenes, respectively.

Insertion Reactions: The carbene can insert into C-H or O-H bonds.

A closely related compound, 2-diazo-1-(4-hydroxyphenyl)ethanone, has been studied for its photochemical and synthetic applications. scispace.com Its synthesis involves the reaction of the corresponding acid chloride with diazomethane. scispace.com This suggests that a similar approach could be viable for the synthesis of 2-diazo-1-(4-methoxyphenyl)-2-nitroethanone, starting from the appropriate acid chloride derivative.

Nitroalkene Analogs (e.g., 1-(4-Methoxyphenyl)-2-nitropropene)

1-(4-Methoxyphenyl)-2-nitropropene is a nitroalkene analog that can be conceptually derived from this compound through a formal condensation with a one-carbon unit and subsequent dehydration. However, a more common and direct synthesis route involves the Henry condensation (also known as a Knoevenagel-type condensation) of 4-methoxybenzaldehyde (B44291) with nitroethane in the presence of a basic catalyst, such as an amine (e.g., n-butylamine) or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com

The reactivity of 1-(4-methoxyphenyl)-2-nitropropene is characteristic of nitroalkenes. The electron-withdrawing nitro group makes the double bond highly susceptible to nucleophilic attack at the β-carbon (the carbon atom adjacent to the nitro-bearing carbon). This makes it a valuable Michael acceptor in conjugate addition reactions with a wide range of nucleophiles, including enolates, amines, and thiols.

Furthermore, the nitro group and the double bond in 1-(4-methoxyphenyl)-2-nitropropene can be reduced. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) or Raney nickel, can reduce both the nitro group to an amine and the carbon-carbon double bond, yielding 1-(4-methoxyphenyl)-2-aminopropane. Other reducing agents, such as lithium aluminum hydride (LiAlH4), can also effect this transformation. wikipedia.org The nitroalkene can also be reduced to the corresponding ketone, 4-(4-methoxyphenyl)-2-butanone, also known as anisylacetone. wikipedia.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Nitro-Ketones

The synthesis of α-nitro ketones, including 1-(4-methoxyphenyl)-2-nitroethanone, is a cornerstone for their application in further chemical synthesis. Traditional methods can be harsh, so current research is geared towards developing milder, more efficient, and environmentally benign strategies.

A prevalent and effective method for synthesizing 1-aryl-2-nitroethanones involves the C-acylation of nitromethane (B149229). One established route begins with the corresponding carboxylic acid (e.g., 4-methoxybenzoic acid), which is first activated with a coupling agent like carbonyldiimidazole. The resulting activated species is then reacted with the sodium salt of nitromethane (formed by deprotonating nitromethane with a base such as sodium hydride) to yield the target α-nitro ketone. mdpi.com This method is broadly applicable to a range of aryl and heteroaryl α-nitro ketones. mdpi.com

Another innovative approach utilizes N-acylbenzotriazoles as potent acylating agents for primary nitroalkanes. nih.govorganic-chemistry.org This method is advantageous due to the stability of the starting materials and its wide applicability, providing α-nitro ketones in high yields. organic-chemistry.org

Recent advancements focus on sustainability. Researchers have developed an oxidative synthesis of α-nitro ketones from α-substituted malononitriles and nitromethane using molecular oxygen as the oxidant. chemistryviews.orgresearchgate.net This environmentally friendly method avoids harsh condensation reagents and proceeds by forming an acyl cyanide intermediate, which then undergoes nucleophilic acyl substitution with a nitronate generated in situ. chemistryviews.org This strategy is notable for its ability to produce even sterically hindered α-nitro ketones. chemistryviews.org

Table 1: Comparison of Synthetic Strategies for α-Nitro Ketones

| Method | Acylating Agent/Precursor | Key Reagents | Advantages |

| Carboxylic Acid Activation | 4-Methoxybenzoic acid | Carbonyldiimidazole, NaH, Nitromethane | Broad substrate scope, good yields. mdpi.com |

| N-Acylbenzotriazoles | N-(4-methoxybenzoyl)benzotriazole | Base, Nitromethane | Stable starting materials, high yields, broad applicability. organic-chemistry.org |

| Oxidative Acylation | α-substituted malononitriles | KOBut, O2, Nitromethane | Environmentally friendly, uses molecular oxygen, good for sterically hindered products. chemistryviews.org |

Chemo- and Regioselective Transformations of the Compound

The dual functionality of this compound presents both a challenge and an opportunity for synthetic chemists. The development of chemo- and regioselective reactions is crucial to harness its synthetic potential fully. Research is focused on selectively targeting either the ketone or the nitro group, or using their proximity to drive unique transformations.

Chemoselective Reduction: A significant area of research is the selective reduction of one functional group in the presence of the other.

Reduction of the Ketone: The ketone can be selectively reduced to a hydroxyl group, yielding a β-nitroalcohol. This transformation is particularly valuable as it can be performed enantioselectively using biocatalysts, such as alcohol dehydrogenases (ADHs), to produce chiral building blocks. mdpi.com

Reduction of the Nitro Group: Conversely, the nitro group can be selectively reduced to an amine to form a β-amino ketone. This can be achieved using various catalytic systems. For example, heterogeneous catalysts like silver nanoparticles on a titania support (Ag/TiO2) with sodium borohydride (B1222165) (NaBH4) have shown high chemoselectivity for the reduction of nitroarenes without affecting other reducible groups. nih.gov While this is demonstrated on nitroarenes, the principle can be extended to α-nitro ketones.

Reduction of the Ketone to a Methylene (B1212753) Group: To reduce the ketone carbonyl to a methylene group while preserving the nitro group, a two-step process is often necessary. The ketone can first be converted to its tosylhydrazone derivative. Subsequent reduction of the tosylhydrazone with a mild hydride reagent like sodium cyanoborohydride (NaCNBH₃) can selectively yield the methylene group, as NaCNBH₃ is known to be unreactive towards nitro groups. stackexchange.com

Other Transformations: The reactivity of the α-nitro ketone backbone allows for various other transformations.

α-Arylation: Metal-free α-arylation of α-nitro ketones has been achieved using diaryliodonium salts, providing access to structurally diverse α-aryl-α-nitro ketones with good functional group tolerance. mdpi.com

Domino Reactions: The compound can participate in domino or cascade reactions, where its bifunctionality is exploited to rapidly build molecular complexity. For instance, α-nitro ketones are used in the synthesis of heterocycles like trisubstituted isoxazoles and 2,3-dihydrofurans. researchgate.net The reaction conditions, such as temperature and the choice of catalyst, can dictate the chemo- and regioselectivity of these transformations. semanticscholar.orgnih.gov

Integration into Flow Chemistry and Automated Synthesis Systems

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance safety, efficiency, and scalability.

Flow Chemistry: Flow chemistry offers significant advantages for reactions involving hazardous reagents or intermediates, such as nitrations. youtube.com The synthesis of nitro compounds, which can be highly exothermic, is made safer in continuous-flow reactors due to superior heat and mass transfer compared to traditional batch reactors. youtube.com While the direct flow synthesis of this compound is not yet widely reported, the principles have been demonstrated for structurally related compounds. For example, a safe and robust continuous flow platform for the nitration of furfural (B47365) to produce nitrofuran pharmaceuticals has been developed, featuring the in situ generation of the unstable nitrating agent, acetyl nitrate (B79036). nih.gov Such a strategy could be adapted for the synthesis of aryl nitro ketones, improving safety and reproducibility. Moreover, multi-step "telescoped" reactions in flow systems allow for the synthesis of complex molecules without isolating intermediates, which is a promising avenue for the efficient conversion of this compound into its derivatives. youtube.commdpi.com

Automated Synthesis: Automated synthesis platforms are revolutionizing research and development by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. sigmaaldrich.comchemspeed.com These systems can perform a wide range of reactions, including amide couplings, Suzuki couplings, and reductive aminations, often using pre-packaged reagent cartridges. sigmaaldrich.com While these platforms are not yet specifically tailored for α-nitro ketone chemistry, their modular nature would allow for the automation of multi-step synthetic sequences starting from this compound. For example, a sequence involving a selective reduction, followed by a coupling reaction and a deprotection step, could be programmed and executed with minimal manual intervention, accelerating the discovery of new derivatives with desired properties. acs.org

Sustainable and Biocatalytic Approaches in Research

The principles of green chemistry are increasingly influencing the design of synthetic routes. For α-nitro ketones, this involves using less hazardous solvents, developing catalytic reactions, and employing biocatalysts.

Green Chemistry Approaches: An eco-friendly method for synthesizing β-nitro ketones has been developed using a solid-supported nitrite (B80452), acetic acid, and cyclopentyl methyl ether (CPME), which is considered a green solvent. rsc.orgrsc.org This approach works for a variety of α,β-unsaturated ketones and simplifies work-up procedures. rsc.org As mentioned earlier, the use of molecular oxygen as a benign oxidant for the synthesis of α-nitro ketones from malononitriles is another significant step towards sustainable chemistry. chemistryviews.orgresearchgate.net

Biocatalytic Methods: Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing high selectivity under mild conditions. researchgate.net The most prominent application for aryl α-nitro ketones is their asymmetric reduction to chiral β-nitroalcohols. Research has shown that various commercial alcohol dehydrogenases (ADHs) can reduce a range of aryl and heteroaryl α-nitro ketones with high conversions and excellent enantioselectivities (often >99% ee). mdpi.com The reaction is performed under mild, ambient conditions, using glucose as a sacrificial substrate to regenerate the necessary cofactor. mdpi.com This biocatalytic reduction provides access to either the (R)- or (S)-enantiomer of the corresponding nitroalcohol, depending on the specific enzyme used, making it a highly valuable tool for synthesizing chiral building blocks. mdpi.com

Table 2: Biocatalytic Reduction of Aryl α-Nitroketones to Chiral β-Nitroalcohols using ADHs

| Substrate (Ar-CO-CH₂NO₂) | Enzyme | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-Phenyl-2-nitroethanone | ADH440 | (R) | 99 | 99 |

| 1-(4-Chlorophenyl)-2-nitroethanone | ADH440 | (R) | 99 | 99 |

| This compound | ADH440 | (R) | 79 | 92 |

| 1-Phenyl-2-nitroethanone | ADH-A | (S) | >99 | >99 |

| 1-(4-Chlorophenyl)-2-nitroethanone | ADH-A | (S) | >99 | >99 |

| This compound | ADH-A | (S) | >99 | >99 |

| Data sourced from a study on the biocatalytic reduction of α-nitroketones. mdpi.com |

This biocatalytic approach highlights a key area of future research: leveraging enzymes to perform highly selective and sustainable transformations on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-2-nitroethanone, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts acylation : Introduce a nitro group post-acylation using nitration agents (e.g., HNO₃/H₂SO₄). Monitor regioselectivity via TLC and optimize stoichiometry to avoid over-nitration .

- Multi-step functionalization : Start with 4-methoxyphenylacetophenone derivatives, followed by selective nitration. Use low-temperature conditions (0–5°C) to stabilize intermediates and reduce side reactions .

- Key Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acylation | 65–75 | >90% |

| Nitration | 50–60 | 85–88% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for methoxy singlet at δ 3.8–4.0 ppm, aromatic protons (δ 6.8–7.5 ppm), and acetyl methyl group (δ 2.5–2.7 ppm). Nitro groups deshield adjacent protons, causing splitting patterns .

- ¹³C NMR : Carbonyl carbon (δ 195–205 ppm), nitro-substituted carbons (δ 140–150 ppm) .

- IR Analysis : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy and nitro groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it in nucleophilic reactions. The nitro group withdraws electrons, directing reactions to meta positions .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) at 80–100°C. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

- Data Reconciliation :

- Purity Control : Impurities (e.g., nitration byproducts) may confound assays. Validate compound purity via HPLC (>95%) before testing .

- Assay Conditions : Test cytotoxicity across multiple cell lines (e.g., HEK293, HepG2) under standardized protocols (IC₅₀ calculations, 48–72 hr exposure) .

- Example : Inconsistent IC₅₀ values (10–50 µM) across studies correlate with varying impurity levels (5–15%) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding with cytochrome P450 enzymes. The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr-96) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Nitro groups enhance binding affinity (R² = 0.82) .

Methodological Guidance

Q. What analytical workflows are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Sample Prep : Liquid-liquid extraction (ethyl acetate) followed by SPE cleanup (C18 cartridges) .

- LC-MS/MS Parameters :

| Column | Mobile Phase | MRM Transition (m/z) |

|---|---|---|

| C18 (2.1x50mm) | 0.1% HCOOH in ACN:H₂O | 270.1 → 152.1 |

Q. How to troubleshoot low yields in scaled-up nitration reactions?

- Critical Factors :

- Temperature Control : Exothermic nitration requires jacketed reactors to maintain ≤10°C .

- Mixing Efficiency : Use high-shear mixers to avoid localized hot spots.

- Yield Improvement :

| Scale (g) | Yield (%) | Mixing RPM |

|---|---|---|

| 10 | 55 | 500 |

| 100 | 48 | 1000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |